molecular formula C14H10N2O2S B2511549 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one CAS No. 941255-99-8

2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one

Cat. No.: B2511549
CAS No.: 941255-99-8
M. Wt: 270.31
InChI Key: SOJDMISQLSZILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The structure of this compound consists of a benzoxazole ring, a pyridine ring, and a thioether linkage, making it a unique and versatile molecule.

Preparation Methods

The synthesis of 2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one typically involves the reaction of 2-mercaptobenzoxazole with 2-bromo-1-(2-pyridyl)ethanone under basic conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-Benzoxazol-2-ylthio-1-(2-pyridyl)ethan-1-one can be compared with other benzoxazole derivatives, such as:

    2-Benzoxazol-2-ylthio-1-(4-pyridyl)ethan-1-one: Similar structure but with a different position of the pyridine ring, leading to variations in biological activity.

    2-Benzoxazol-2-ylthio-1-(2-thiazolyl)ethan-1-one: Contains a thiazole ring instead of a pyridine ring, resulting in different pharmacological properties.

    2-Benzoxazol-2-ylthio-1-(2-quinolyl)ethan-1-one: Features a quinoline ring, which may enhance its anticancer activity compared to the pyridine derivative.

Properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-1-pyridin-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-12(10-5-3-4-8-15-10)9-19-14-16-11-6-1-2-7-13(11)18-14/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJDMISQLSZILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)SCC(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.